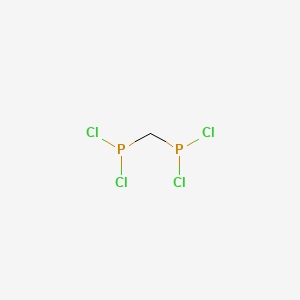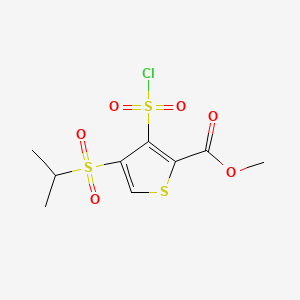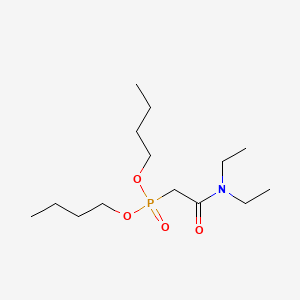
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
概要
説明
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. The ester group might be susceptible to reactions such as hydrolysis or transesterification. The aromatic difluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as boiling point, density, etc.) would depend on its exact structure. Fluorinated organic compounds often have unique properties due to the high electronegativity and small size of the fluorine atom .科学的研究の応用
Polymorphism Studies
A study by Vogt et al. (2013) explores the polymorphic forms of a compound structurally similar to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This research is significant in understanding the physical and chemical properties of such compounds, which is crucial for pharmaceutical applications. The study employs various spectroscopic and diffractometric techniques to characterize these polymorphic forms, revealing challenges in analytical and physical characterization. This indicates the compound's potential in investigational pharmaceutical contexts (Vogt et al., 2013).
Bioanalytical Method Development
Nemani et al. (2018) established a quantitative bioanalytical method for a molecule structurally related to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This molecule is identified as a potent acetylcholinesterase inhibitor, and the study developed a rapid and selective RP-HPLC bioanalytical method for its measurement. This highlights the compound's relevance in bioanalytical chemistry, particularly in drug development and therapeutic applications (Nemani et al., 2018).
Synthetic Applications
Research by Larionova et al. (2013) demonstrates an approach to synthesize substituted compounds related to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This synthesis process is important in the production of various chemical entities that can be used in further pharmaceutical research and development (Larionova et al., 2013).
Enantioselective Reduction
Salvi and Chattopadhyay (2006) conducted a study on the enantioselective reduction of compounds similar to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This process is crucial for creating specific stereoisomers of a compound, which can have significant implications in the development of enantioselective drugs (Salvi & Chattopadhyay, 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHWLKYHPRYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374281 | |
| Record name | ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
CAS RN |
58101-23-8 | |
| Record name | ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)








